molecular formula C8H9ClO B043206 2-Methoxybenzyl chloride CAS No. 7035-02-1

2-Methoxybenzyl chloride

Cat. No.: B043206
CAS No.: 7035-02-1
M. Wt: 156.61 g/mol
InChI Key: UAWVMPOAIVZWFQ-UHFFFAOYSA-N
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Description

2-Methoxybenzyl chloride, also known as 2-(Chloromethyl)anisole, is an organic compound with the molecular formula C8H9ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a methoxy group (-OCH3) and a benzyl chloride group (-CH2Cl) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxybenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

In an industrial setting, this compound is produced by the chloromethylation of anisole (methoxybenzene) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form 2-methoxybenzoic acid.

    Reduction Reactions: The benzyl chloride group can be reduced to form 2-methoxybenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines are commonly used under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: 2-Methoxybenzyl amine, 2-methoxybenzyl alcohol, and 2-methoxybenzyl thiol.

    Oxidation: 2-Methoxybenzoic acid.

    Reduction: 2-Methoxybenzyl alcohol.

Scientific Research Applications

2-Methoxybenzyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

    Medicinal Chemistry: It is used in the synthesis of compounds with potential therapeutic properties.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is used as a reagent in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2-Methoxybenzyl chloride involves its reactivity as an electrophile due to the presence of the benzyl chloride group. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The methoxy group can also participate in reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl chloride: Similar structure but with the methoxy group at the para position.

    3-Methoxybenzyl chloride: Similar structure but with the methoxy group at the meta position.

    2-Methoxybenzoyl chloride: Contains a carbonyl group instead of a methylene group.

Uniqueness

2-Methoxybenzyl chloride is unique due to the ortho position of the methoxy group, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the physical and chemical properties compared to its isomers.

Properties

IUPAC Name

1-(chloromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVMPOAIVZWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220628
Record name 2-(Chloromethyl)anisole
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7035-02-1
Record name 2-Methoxybenzyl chloride
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Record name 2-(Chloromethyl)anisole
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Record name 2-(Chloromethyl)anisole
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Record name 2-(chloromethyl)anisole
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Record name 2-Methoxybenzyl chloride
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Synthesis routes and methods I

Procedure details

2-Methoxybenzyl alcohol (1.01 g, 7.31 mmol) and triphosgene (757 mg, 2.55 mmol) were dissolved in tetrahydrofuran (5 ml). The solution was added with pyridine (1.18 ml, 14.6 mmol) under ice cooling, and then warmed to room temperature. After 20 minutes, insoluble solids were removed by filtration, and the solvent was evaporated under reduced pressure. The resulting oil was diluted with ethyl acetate and insoluble solids were further removed. The solvent was evaporated under reduced pressure to obtain the title compound as pale yellow oil (1.16 g, yield: 100%).
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757 mg
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100%

Synthesis routes and methods II

Procedure details

16.8 ml of thionyl chloride are added dropwise, over the space of approximately 30 min, to 10 ml of 2-methoxybenzyl alcohol (Fluka, Buchs, Switzerland) and 53.76 g of diisopropylaminomethylpolystyrene (polyhunig base, see Ex. 44a)) in 200 ml of abs. ether. After the mixture has been stirred at 0° C. for a further 1.5 h, it is filtered with suction and the filtrate is concentrated on a RE and under HV. The residue is purified by chromatography on silica gel (eluent: hexane/ethyl acetate, 6:1). TLC Rf (hexane:ethyl acetate=4:1)=0.5. 1H-NMR (200 MHz, CDCl3): 7.42-7.24 (m, 2H); 7.0-6.84 (m, 2H); 4.68 (s, 2H); 3.9 (s, 3H).
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16.8 mL
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Synthesis routes and methods III

Procedure details

Chloromethylanisole was prepared by placing 162 grams (1.5 mole) of anisole and 150 grams of toluene in a 1-liter round bottom flask which was equipped with a mechanical stirrer, thermowell and gas inlet. The gas inlet was connected by means of a glass tube to a 200 cc round bottom flask also equipped with a gas inlet and thermowell. The glass tube which extended from the smaller flask to the larger flask was surrounded by a heating tape. The 200 cc round bottom flask was charged with 64 grams (2.1 mole) of paraformaldehyde following which the flask was then heated and maintained at a temperature of 120° C. Hydrogen chloride gas was passed at a flow rate of from 200 to 300 cc/min. into the flask containing the anisole and toluene. Likewise, the depolymerized formaldehyde was also passed to the flask containing anisole and toluene at a rate which was sufficient to match the rate of hydrogen chloride addition and also at a rate which was sufficient to prevent repolymerization of the formaldehyde to paraformaldehyde. At the end of 4 hours, the hydrogen chloride gas flow was reduced to 20 ml/min. and thereafter was halted. The reaction product was recovered and subjected to gas-liquid chromatographic analysis which disclosed a 91% conversion of the anisole with a 96.7% selectivity to monochloromethylanisoles.
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162 g
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Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 2.00 g (14.5 mmol.) of 2-methoxybenzyl alcohol was dissolved in 10 ml of dichloromethane. The obtained solution was placed in an ice-bath, and to this was dropwise added a solution of 1.06 ml (14.6 mmol.) of thionyl chloride in 2 ml of dichloromethane.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a 2-Methoxybenzyl chloride group in bis-quaternary oxamide compounds influence their interaction with cholinoceptive sites at the neuromuscular junction?

A1: The research by [] investigated the action of various bis-quaternary oxamide compounds, including those containing this compound groups like methoxyambenonium (WIN 8078). The study highlights that these compounds interact with multiple cholinoceptive sites at the neuromuscular junction, leading to complex pharmacological effects beyond simple acetylcholine esterase inhibition. While the exact mechanism of how the this compound group contributes to this interaction isn't fully elucidated in the paper, it suggests that the observed effects are influenced by the "potency and kinetics of the drug-receptor interaction at the various cholinoceptive sites." [] This implies that the this compound group likely plays a role in the binding affinity and duration of action of these compounds at different cholinoceptive targets.

Q2: The research mentions a compound named WIN 8078, which contains a this compound group. What is the significance of this compound in understanding the relationship between acetylcholinesterase inhibition and cholinergic effects?

A2: WIN 8078, a bis-quaternary oxamide containing this compound, is identified in the study by [] as a reversible inhibitor of acetylcholinesterase (AChE). Interestingly, the research demonstrates that WIN 8078 can produce cholinergic effects at doses significantly lower than those required for measurable AChE inhibition in vivo. This observation challenges the traditional understanding that directly links AChE inhibition to cholinergic effects. The study suggests that WIN 8078's ability to selectively inhibit AChE at specific sites, like those found in the ciliary and stellate ganglia, might explain this phenomenon. Therefore, WIN 8078 serves as a valuable tool to investigate the concept of "functional" and "reserve" AChE, and potentially uncover physiological roles of AChE beyond its enzymatic activity. []

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